N-benzyl-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
N-benzyl-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.22089180 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interactions and Antagonist Properties
One study discusses the molecular interaction of a structurally similar antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor. This research provides insights into the antagonist's binding interaction with receptors, which could be relevant for understanding the biological activity of compounds with similar structural features (Shim et al., 2002).
Synthesis and Metabolic Pathways
Another relevant study details the synthesis and metabolic pathways of "SB-649868," a novel orexin 1 and 2 receptor antagonist being developed for the treatment of insomnia. This paper could provide valuable information on synthetic routes and metabolic considerations for compounds with similar functions or structures (Renzulli et al., 2011).
Novel Synthetic Approaches
Research on the synthesis of "N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide," a potent δ opioid receptor agonist, provides insights into novel synthetic approaches for creating structurally complex and pharmacologically relevant compounds. This information could be useful for developing new methods to synthesize compounds with specific biological activities (Gawell, 2003).
Antihistaminic and Pharmacological Activities
A study on the antihistaminic and other biological activities of derivatives of a compound structurally related to the query compound, "carboxyterfenadine," could provide insights into the potential pharmacological applications and biological activities of similar compounds (Arayne et al., 2017).
Properties
IUPAC Name |
N-benzyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-7-9-22(10-8-18)28-17-21(15-23(28)29)25(31)27-13-11-20(12-14-27)24(30)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTXHUPBSXMPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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